molecular formula C8H7BO3 B1455251 Benzofuran-7-boronic acid CAS No. 860625-79-2

Benzofuran-7-boronic acid

Cat. No. B1455251
M. Wt: 161.95 g/mol
InChI Key: GCDOPNZOLYBYNO-UHFFFAOYSA-N
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Description

Benzofuran-7-boronic acid is a boronic acid derivative. Boronic acids are known for their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . They are increasingly utilized in diverse areas of research .


Synthesis Analysis

Benzofuran synthesis involves a convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods include reactions of calcium carbide with salicylaldehyde p-tosylhydrazones or 2-hydroxyacetophenone p-tosylhydrazones .


Molecular Structure Analysis

The molecular structure of Benzofuran-7-boronic acid is represented by the empirical formula C8H7BO3 . The molecular weight is 161.95 .


Chemical Reactions Analysis

Boronic acids, including Benzofuran-7-boronic acid, interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to their utility in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

Scientific Research Applications

Natural Source and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential applications span across pharmaceuticals, agriculture, and polymer industries, making them subjects of increasing interest for chemical and pharmaceutical research. Benzofuran derivatives, including benzofuran-7-boronic acid, have shown promise as natural drug lead compounds, with recent discoveries highlighting their utility as anticancer agents and in the development of novel therapeutic drugs for viral diseases like hepatitis C (Yu-hang Miao et al., 2019).

Antimicrobial Applications

Benzofuran and its derivatives have emerged as a significant scaffold in the design of antimicrobial agents. The unique structural features of benzofuran make it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been used in treating skin diseases, including cancer and psoriasis, showcasing their wide-ranging biological and pharmacological applications (Asha Hiremathad et al., 2015).

Boron-based Drug Development

Boron-containing compounds, such as benzofuran-7-boronic acid, have gained attention for their therapeutic potentials. Boron's unique properties, including the ability to form stable covalent bonds with organic moieties, have led to the development of boron-based drugs. These compounds have shown effectiveness as anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents. The incorporation of boron into drug molecules has been explored to enhance drug potency or improve pharmacokinetic profiles. Benzoxaborole compounds, in particular, have been clinically used for treating diseases like onychomycosis and atopic dermatitis, with others in various phases of clinical trials (A. Nocentini et al., 2018).

Safety And Hazards

Benzofuran compounds should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Boronic acid-based compounds, including Benzofuran-7-boronic acid, are increasingly utilized in diverse areas of research . They have potential applications in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The exploration of novel chemistries using boron to fuel emergent sciences is a promising future direction .

properties

IUPAC Name

1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDOPNZOLYBYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695632
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzofuran-7-boronic acid

CAS RN

860625-79-2
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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